Cas no 81-48-1 (1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione)

1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-hydroxy-4-(p-toluidino)anthraquinone
- Quinizarin blue
- Solvent Violet 13
- C.I. SOLVENT VIOLET 13
- Transparent Violet B
- 1-Hydroxy-4-(p-toluido)-anthraquinone
- 1-Hydroxy-4-p-toluidinoanthraquinone
- 1-Hydroxy-4-
- 1-p-Toluidino-4-hydroxyanthraquinone
- 79 BLUE-79
- Alizurin Purple SS
- C Violet No2
- d+cvioletno2
- irisolbase
- MURASAKI201
- Oilviolet401
- RRL
- -toluidinoanthraquinone
- 1-Hydroxy-4-[(4-methylphenyl)amino]-9,10-anthracenedione
- Alizurine Purple SS
- C.I. 60725
- Disperse Blue 72
- Solvent Blue 90
- Solvent Violet 13
- D&C Violet 2
- D&C Violet No. 2
- Irisol base
- Resiren Blue TR
- Waxoline Purple A
- Oil Violet IRS
- Oil Violet ZIRS
- Resorin Blue RRL
- Resolin Blue RRL
- Sumikaron Violet B
- Resiren Blue TR-P
- ALIZUROL PURPLE
- D+C Violet No. 2
- Alizarine Irisol R Base
- 11092 Violet
- Ahcoquinone Blue IR Base
- Alizarine Violet 3B Base
- D and C Violet No. 2
- C.I. Disperse Blue 7
- 1-Hydroxy-4-[(4-methylphenyl)amino]-9,10-anthracenedione (ACI)
- Anthraquinone, 1-hydroxy-4-p-toluidino- (6CI, 7CI, 8CI)
- 1-Hydroxy-4-(4-methylanilino)anthracene-9,10-dione
- 1-Hydroxy-4-(4-methylanilino)anthraquinone
- 1-Hydroxy-4-(p-tolylamino)-9,10-anthraquinone
- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
- 1-Hydroxy-4-[(4-methylphenyl)-9,10-anthracenedione
- 1-Hydroxy-4-[(4-methylphenyl)amino]-9,10-anthraquinone
- 1-Hydroxy-4-[(4-methylphenyl)amino]-9,10-dihydroanthracene-9,10-dione
- 1-Hydroxy-4-p-toluidino-9,10-anthraquinone
- Alizarin violet 3B
- Alizarine Purple Lake SS
- Alizarine Violet 3B
- Alizurol Purple SS
- B 72
- C.I. Disperse Blue 72
- C.I. Solvent Blue 90
- Calco Oil Violet ZIRS
- Diaresin Blue G
- Dispersol Violet B-G
- Duranol Brilliant Violet TG
- Fluorescent Violet B
- FS Violet 1805
- Japan Purple 201
- Japan Violet 201
- Japan Violet No. 201
- Kayaset Blue A 2R
- Keyplast Oil Violet IRS
- Keyplast Violet IRS
- KP Plast Violet 2R
- Lurafix Blue 590
- Macrolex Violet 2R
- Macrolex Violet B
- Macrolex Violet B GR
- Macrolex Violet B Gran
- N-(4-Hydroxy-1-anthraquinonyl)-4-methylaniline
-
- MDL: MFCD00019148
- Inchi: 1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3
- InChI Key: LJFWQNJLLOFIJK-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C(NC3C=CC(C)=CC=3)C=CC=2O)C(=O)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 329.10500
- Monoisotopic Mass: 329.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- Topological Polar Surface Area: 66.4
- XLogP3: 5.5
Experimental Properties
- Color/Form: Purple black powder
- Density: 1.2464 (rough estimate)
- Melting Point: 186°C
- Boiling Point: 520.7°C at 760 mmHg
- Flash Point: 268.7±30.1 °C
- Refractive Index: 1.5614 (estimate)
- PSA: 66.40000
- LogP: 4.29260
- Solubility: Soluble in acetone, ethyl acetate, benzene and hot acetic acid, slightly soluble in ethanol, insoluble in water.
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
- Color index: 60725
- Sensitiveness: Sensitive to humidity
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S36/37/39
- RTECS:CB7700000
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Q0022-25g |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione |
81-48-1 | 90.0%(LC) | 25g |
¥2290.0 | 2022-06-10 | |
Ambeed | A228703-1kg |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione |
81-48-1 | 97% | 1kg |
$135.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H83130-500g |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione |
81-48-1 | 97% | 500g |
¥218.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H83130-100g |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione |
81-48-1 | 97% | 100g |
¥45.0 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | 388800-5G |
Quinizarin blueB, 98% |
81-48-1 | 98% | 5G |
¥ 935 | 2022-04-26 | |
abcr | AB141464-25 g |
Quinizarin blue, 97%; . |
81-48-1 | 97% | 25 g |
€72.90 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H83130-1kg |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione |
81-48-1 | 1kg |
¥876.0 | 2021-09-09 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H104952-100g |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione |
81-48-1 | Reagent Grade | 100g |
¥73.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0022-5G |
Quinizarin Blue |
81-48-1 | >90.0%(HPLC) | 5g |
¥745.00 | 2024-04-15 | |
TRC | H951118-1g |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione |
81-48-1 | 1g |
$ 63.00 | 2023-09-07 |
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Production Method
Production Method 1
Production Method 2
Production Method 3
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Raw materials
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Preparation Products
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Suppliers
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione Related Literature
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1. CCXXXV.—Electromotive forces in alcohol. Part III. Further experiments with the hydrogen electrode in dry and moist alcoholic hydrogen chlorideRobert Taylor Hardman,Arthur Lapworth J. Chem. Soc. Trans. 1912 101 2249
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2. Photoinduced molecular transformations. Part 134. Photoinduced stereospecific addition of methanol to 5β-cholest-1-en-3-one oxime and photoinduced deconjugation of its 1-methyl derivative involving stereospecific proton transferHiroshi Suginome,Atsushi Nagaoka,Hisanori Senboku J. Chem. Soc. Perkin Trans. 1 1992 3103
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3. 698. Molecular polarisation and molecular interaction. Part IV. The molecular polarisation of diphenylamine in solution in benzene, dioxan, and mixtures of benzene with nitrobenzene, triethylamine, and pyridineJ. W. Smith J. Chem. Soc. 1950 3532
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Tianchen Zhong,Yue Liang,Shan Jiang,Lulu Yang,Yimo Shi,Siwen Guo,Chunhong Zhang RSC Adv. 2017 7 41610
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D. Bell,K. McArthur Analyst 1968 93 298
Additional information on 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
Introduction to 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione (CAS No. 81-48-1)
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione, identified by its Chemical Abstracts Service (CAS) number 81-48-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule, featuring an anthracene core with hydroxyl and amino substituents, has garnered considerable attention due to its versatile applications in synthetic chemistry, material science, and medicinal chemistry. The structural configuration of this compound imparts unique electronic and photophysical properties, making it a valuable scaffold for developing novel materials and bioactive molecules.
The anthracene backbone is a well-studied class of polycyclic aromatic hydrocarbons (PAHs) known for their stability and reactivity. The introduction of a hydroxyl group at the 1-position and a p-tolylamino group at the 4-position modulates the electronic distribution and reactivity of the molecule. Such modifications enhance its utility in various chemical transformations, including oxidation, reduction, and coupling reactions. The presence of these functional groups also facilitates further derivatization, enabling the synthesis of more complex structures with tailored properties.
In recent years, 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione has been explored for its potential in pharmaceutical applications. Its ability to absorb and emit light in the visible spectrum makes it a candidate for use in photodynamic therapy (PDT) and fluorescent probes. Studies have demonstrated its efficacy in sensitizing cancer cells to light-induced damage when combined with appropriate photosensitizers. Additionally, the compound's structural similarity to naturally occurring bioactive molecules has prompted investigations into its biological activity. Preliminary research suggests that it may exhibit antioxidant, anti-inflammatory, or even anticancer properties by interfering with specific cellular pathways.
The p-tolylamino moiety introduces a lipophilic character to the molecule, which can improve its membrane permeability and bioavailability. This feature is particularly advantageous in drug design, as it enhances the compound's ability to cross biological barriers and reach target sites efficiently. Furthermore, the electron-rich nature of the anthracene core allows for interactions with metal ions, making it a potential ligand in coordination chemistry. Such applications are relevant in catalysis and material science, where metal-organic frameworks (MOFs) and other functional materials are synthesized.
Advances in synthetic methodologies have enabled more efficient production of 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione, reducing costs and improving yields. Modern techniques such as palladium-catalyzed cross-coupling reactions have streamlined the introduction of substituents at specific positions on the anthracene scaffold. These developments have opened new avenues for exploring derivatives with enhanced functionalities. For instance, incorporating additional functional groups like carboxylic acids or alcohols can expand its utility in polymer chemistry or as intermediates for drug synthesis.
The compound's photophysical properties have also been leveraged in optoelectronic applications. Anthracene derivatives are known for their high charge carrier mobility and stability under illumination, making them suitable for organic semiconductors and light-emitting diodes (OLEDs). Researchers have investigated 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione as a component in organic photovoltaic cells (OPVs), where its ability to absorb sunlight across multiple wavelengths could improve energy conversion efficiency. Additionally, its fluorescence characteristics make it useful in bioimaging techniques, allowing researchers to track biological processes with high precision.
Recent studies have highlighted the compound's role in environmental science as well. Its stability under various conditions makes it a candidate for use in sensors designed to detect environmental pollutants. For example, modifications to enhance its affinity for specific analytes could lead to highly sensitive detection methods for toxins or heavy metals in water sources. This application aligns with global efforts to develop sustainable technologies that monitor and mitigate environmental degradation.
The pharmaceutical industry continues to explore 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione as a lead compound for drug discovery programs. Its structural features provide a rich platform for medicinal chemists to design analogs with improved pharmacokinetic profiles or targeted biological activities. Collaborative efforts between academia and industry have accelerated the screening process using high-throughput techniques that identify promising derivatives rapidly. Such innovations underscore the importance of this compound in advancing therapeutic strategies against various diseases.
Looking ahead, the future prospects of 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione appear promising across multiple domains. Continued research into its chemical reactivity will likely uncover novel synthetic pathways and applications in material science. In medicine, further optimization of its biological properties could lead to breakthroughs in targeted therapies or diagnostic tools. The interdisciplinary nature of these investigations highlights how fundamental research can drive technological advancements with far-reaching implications.
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